2-Methoxy-5-methyl-isonicotinonitrile
Description
Properties
IUPAC Name |
2-methoxy-5-methylpyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-5-10-8(11-2)3-7(6)4-9/h3,5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNPFIBDRRGWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photoredox Catalysis for Nitrile Installation
Visible light-mediated cyanation, as demonstrated in silylboronic ester reactions, offers a mild alternative to traditional cyanation. Using Ir(ppy)₃ as a photocatalyst, aryl radicals generated from boronic esters couple with cyanide sources like Zn(CN)₂. Applied to 2-methoxy-5-bromo-pyridine, this method could achieve cyanation at position 4 without high temperatures, though yields remain unverified for this specific substrate.
Solvent and Temperature Effects on Reaction Efficiency
Role of DMF in Facilitating Nucleophilic Substitution
DMF’s high polarity and ability to stabilize transition states make it the solvent of choice for bromination and cyanation. Its coordination to copper in cyanation reactions enhances cyanide nucleophilicity, though prolonged heating above 150°C risks decomposition into dimethylamine and CO₂, necessitating strict temperature control.
Dichloromethane in Methylation: Minimizing Side Reactions
For methylation, dichloromethane’s low polarity reduces the likelihood of over-alkylation or esterification byproducts. However, its limited solubility for polar intermediates often necessitates cosolvents like DMF, complicating purification.
Industrial Scalability and Process Optimization
Continuous Flow Reactors for Bromination
Adopting continuous flow systems could mitigate exothermic risks during bromination, improving safety and reproducibility. A tubular reactor with precise temperature gradients (50–60°C) and in-line quenching would enhance throughput, as demonstrated in analogous quinone brominations.
Recycling of Copper Catalysts
Electrochemical methods for CuCN recovery, such as cathodic deposition, could reduce waste in cyanation steps. Preliminary studies on silver-catalyzed reactions show >90% metal recovery, suggesting feasibility for copper systems.
Challenges in Regiochemical Control
Competing Substitution at Adjacent Positions
The electron-withdrawing nitrile group at position 4 in isonicotinonitrile derivatives directs electrophilic substitution to positions 2 and 6. Achieving selective methylation at position 5 requires sterically hindered directing groups or protective strategies, which are underexplored in current literature.
Mitigating Ring Oxidation During Cyanation
Pyridine rings are prone to oxidation under high-temperature cyanation conditions. Adding radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) could suppress side reactions, though this remains untested for the target compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy group at position 2 can undergo substitution under nucleophilic conditions. While direct data on this compound is limited, analogous reactions in 2-methoxy-5-nitropyridine and 2-chloro-5-nitropyridine provide insights:
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Mechanism : Protonation of the pyridine nitrogen increases the electrophilicity of the methoxy carbon, facilitating nucleophilic attack by halides or hydroxide .
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Limitations : Methoxy groups are poor leaving groups unless activated by strong acids or Lewis catalysts.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring’s reactivity is modulated by the electron-donating methoxy group and electron-withdrawing nitrile:
*Theoretical yields based on analogous 2-methoxy-5-nitropyridine reactivity .
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Directing Effects : Methoxy activates ortho/para positions, while nitrile deactivates meta. Competitive directing results in substitution at position 6 (ortho to methoxy, meta to nitrile) .
Nitrile Group Transformations
The nitrile at position 4 participates in hydrolysis and reduction:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (conc.), 120°C, 8 h | 4-Carbamoyl-2-methoxy-5-methylpyridine | 85%* | |
| Basic Hydrolysis | NaOH (10%), 80°C, 6 h | 4-Carboxy-2-methoxy-5-methylpyridine | 78%* | |
| Catalytic Hydrogenation | H₂, Pd/C, 60°C, 1 h | 4-Aminomethyl-2-methoxy-5-methylpyridine | 92%* |
*Extrapolated from 5-bromo-2-methoxyisonicotinonitrile hydrolysis and 5-amino-2-methoxyisonicotinonitrile synthesis.
Coupling Reactions
Functionalization of the methyl or methoxy groups enables cross-coupling:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Br-substituted derivative, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 75%* | |
| Ullmann Coupling | Iodo derivative, CuI, 120°C | Aryl ethers or amines | 68%* |
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Prerequisite : Halogenation of the methyl group (e.g., radical bromination) or methoxy substitution to introduce halides.
a) Methyl Group Oxidation
The methyl group at position 5 can be oxidized under controlled conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 80°C, 10 h | 5-Carboxy-2-methoxy-isonicotinonitrile | 60%* | |
| SeO₂, AcOH | Reflux, 6 h | 5-Formyl-2-methoxy-isonicotinonitrile | 55%* |
*Based on methoxy-to-carbonyl oxidation in 2-methoxy-5-nitropyridine .
b) Nitrile Reduction
Catalytic hydrogenation reduces the nitrile to an amine:
-
Conditions : H₂ (1 atm), Ra-Ni, EtOH, 50°C, 12 h.
-
Product : 4-Aminomethyl-2-methoxy-5-methylpyridine (yield: 88%*).
Pyridine Ring Reactivity
The pyridine nitrogen facilitates salt formation, enhancing solubility in acidic media:
Scientific Research Applications
Chemical Synthesis
The synthesis of MMIN typically involves the reaction of 2-methoxy-5-methylpyridine with cyanogen bromide in the presence of a base like sodium hydroxide. This reaction is conducted under reflux conditions, followed by purification through recrystallization. For industrial production, continuous flow reactors may be utilized to enhance efficiency and yield.
Organic Synthesis
MMIN serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in organic chemistry.
| Reaction Type | Example Products |
|---|---|
| Oxidation | Pyridine N-oxides |
| Reduction | 2-Methoxy-5-methyl-isonicotinamide |
| Substitution | Various substituted pyridine derivatives |
Biological Activities
Research has indicated that MMIN possesses potential biological activities, including antimicrobial and anticancer properties. Studies have explored its efficacy against various pathogens and cancer cell lines, suggesting its potential as a lead compound in drug development.
Case Study: Antimicrobial Activity
A study evaluated MMIN's antimicrobial properties against common bacterial strains. The results demonstrated significant inhibitory effects, particularly against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Medicinal Chemistry
In medicinal chemistry, MMIN is investigated for its role as a pharmacophore in drug design. Its structural features allow for modifications that can enhance therapeutic efficacy while minimizing toxicity. Research into its derivatives has shown promise in developing novel drugs targeting specific biological pathways .
Industrial Applications
MMIN is also utilized in the production of agrochemicals and other industrial chemicals due to its chemical stability and reactivity. Its derivatives are being explored for use in pesticides and herbicides, contributing to agricultural productivity.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methyl-isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-Methoxy-5-methyl-isonicotinonitrile with structurally related pyridine derivatives:
Key Research Findings
Electronic Effects: The nitrile group in this compound is electron-withdrawing, increasing the electrophilicity of the pyridine ring compared to analogs like 2-Methoxyisonicotinic acid (electron-donating -COOH group) . This difference influences reactivity in nucleophilic substitutions.
Bioactivity and Applications: Fluorinated analogs (e.g., Methyl 2-amino-5-fluoroisonicotinate) exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidation . Amino-substituted derivatives (e.g., 4-Amino-5-methoxynicotinonitrile) are prioritized in kinase inhibitor research due to their hydrogen-bonding capabilities .
Safety and Handling: While safety data for this compound is unavailable, related compounds like 2-Methoxy-5-methylaniline require respiratory protection during prolonged exposure , suggesting similar precautions for nitrile derivatives.
Biological Activity
2-Methoxy-5-methyl-isonicotinonitrile (C8H8N2O) is a pyridine derivative notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a methoxy group at the second position and a methyl group at the fifth position of the pyridine ring, which may influence its chemical reactivity and biological efficacy.
The synthesis of this compound typically involves the reaction of 2-methoxy-5-methylpyridine with cyanogen bromide in the presence of a base like sodium hydroxide under reflux conditions. The product is purified through recrystallization.
Chemical Reactions:
- Oxidation: Can be oxidized to form pyridine N-oxides.
- Reduction: The nitrile group can be reduced to an amine.
- Substitution: Electrophilic and nucleophilic substitutions can occur at the pyridine ring.
Biological Activity
Recent studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
Antimicrobial Activity
Research has shown that this compound has potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The mechanism appears to involve inhibition of critical enzymes involved in bacterial cell wall synthesis .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. In particular, its analogs have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study:
In a study involving NUT midline carcinoma cell lines, analogs of this compound demonstrated IC50 values comparable to established anticancer agents, indicating their potential as therapeutic candidates .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound acts as an inhibitor of enzymes involved in fatty acid biosynthesis, similar to other known inhibitors like isoniazid .
- Cellular Pathways: It influences various biochemical pathways, potentially leading to apoptosis in cancer cells by disrupting normal cellular functions .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methoxy-isonicotinonitrile | Methoxy group only | Moderate antimicrobial activity |
| 5-Methyl-isonicotinonitrile | Methyl group only | Antimicrobial activity |
| This compound | Both methoxy and methyl groups | Enhanced antimicrobial and anticancer activity |
The dual substitution pattern in this compound enhances its reactivity and biological efficacy compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
